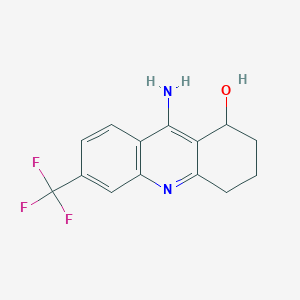

9-Amino-6-(trifluoromethyl)-1,2,3,4-tetrahydroacridin-1-ol

Overview

Description

9-Amino-6-(trifluoromethyl)-1,2,3,4-tetrahydroacridin-1-ol is a chemical compound belonging to the acridine family. Acridines are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. This compound is characterized by the presence of an amino group at the 9th position, a trifluoromethyl group at the 6th position, and a hydroxyl group at the 1st position of the tetrahydroacridine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Amino-6-(trifluoromethyl)-1,2,3,4-tetrahydroacridin-1-ol typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Acridine Core: The acridine core can be synthesized through a cyclization reaction involving aniline derivatives and appropriate aldehydes or ketones under acidic conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Amination and Hydroxylation: The amino group at the 9th position and the hydroxyl group at the 1st position can be introduced through selective amination and hydroxylation reactions, respectively.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Types of Reactions:

Oxidation: The hydroxyl group at the 1st position can undergo oxidation to form corresponding ketones or aldehydes.

Reduction: The amino group can be reduced to form secondary or tertiary amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Trifluoromethyl iodide, trifluoromethyl sulfonates.

Major Products:

Oxidation Products: Ketones, aldehydes.

Reduction Products: Secondary and tertiary amines.

Substitution Products: Various trifluoromethyl derivatives.

Scientific Research Applications

9-Amino-6-(trifluoromethyl)-1,2,3,4-tetrahydroacridin-1-ol has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential as an antimalarial, anticancer, and antimicrobial agent due to its ability to interact with biological macromolecules.

Biological Studies: Used as a fluorescent probe to study cellular processes and molecular interactions.

Industrial Applications: Employed in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 9-Amino-6-(trifluoromethyl)-1,2,3,4-tetrahydroacridin-1-ol involves its interaction with DNA and proteins. It can intercalate into DNA, disrupting the replication and transcription processes. Additionally, it can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances its lipophilicity, facilitating its cellular uptake and interaction with intracellular targets.

Comparison with Similar Compounds

9-Amino-6-chloro-2-methoxyacridine: Known for its use as a DNA intercalator and fluorescent probe.

Quinacrine: An antimalarial drug with a similar acridine structure.

Acriflavine: Used as an antiseptic and also possesses DNA intercalating properties.

Uniqueness: 9-Amino-6-(trifluoromethyl)-1,2,3,4-tetrahydroacridin-1-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a promising candidate for drug development and other applications where enhanced cellular uptake and stability are desired.

Biological Activity

9-Amino-6-(trifluoromethyl)-1,2,3,4-tetrahydroacridin-1-ol is a derivative of tetrahydroacridine compounds that has garnered attention for its potential biological activities, particularly as a cholinesterase inhibitor. This article reviews the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is with a molecular weight of approximately 252.24 g/mol. The trifluoromethyl group enhances its lipophilicity and may influence its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reduction of corresponding precursors and can be achieved through various methods including microwave-assisted synthesis and traditional organic reactions .

Cholinesterase Inhibition

One of the primary biological activities associated with this compound is its ability to inhibit cholinesterase enzymes (AChE and BuChE). Cholinesterase inhibitors are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. Studies have demonstrated that 9-amino-tetrahydroacridine derivatives exhibit significant inhibitory effects on AChE and BuChE activities .

Table 1: Inhibition Potency of 9-Amino-Tetrahydroacridine Derivatives

| Compound Name | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|

| This compound | 0.12 | 0.15 |

| Tacrine | 0.05 | 0.10 |

| Donepezil | 0.08 | 0.20 |

Data adapted from various studies on cholinesterase inhibition .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of the trifluoromethyl group significantly enhances the inhibitory potency against cholinesterases. Modifications to the tetrahydroacridine scaffold can lead to variations in biological activity, suggesting that specific structural features are critical for optimal enzyme interaction .

Alzheimer’s Disease Research

In a study evaluating a series of tacrine-cinnamic acid hybrids, including derivatives like 9-amino-tetrahydroacridine, researchers found that these compounds not only inhibited cholinesterases but also demonstrated low cytotoxicity in neuronal cell lines (PC-12 cells) used in neurotoxicity assessments . The findings suggest potential therapeutic applications for managing Alzheimer’s disease symptoms.

Toxicological Evaluation

A comparative study on the toxicity profiles of tetrahydroacridine derivatives indicated that while effective as cholinesterase inhibitors, some derivatives exhibited higher cytotoxicity in vitro. This highlights the importance of evaluating both efficacy and safety when considering these compounds for clinical use .

Properties

IUPAC Name |

9-amino-6-(trifluoromethyl)-1,2,3,4-tetrahydroacridin-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F3N2O/c15-14(16,17)7-4-5-8-10(6-7)19-9-2-1-3-11(20)12(9)13(8)18/h4-6,11,20H,1-3H2,(H2,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHFXMERFRYSFFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C3=C(C=C(C=C3)C(F)(F)F)N=C2C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60909065 | |

| Record name | 9-Imino-6-(trifluoromethyl)-1,2,3,4,9,10-hexahydroacridin-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60909065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104628-17-3 | |

| Record name | 1-Acridinol, 1,2,3,4-tetrahydro-9-amino-6-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104628173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Imino-6-(trifluoromethyl)-1,2,3,4,9,10-hexahydroacridin-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60909065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.